molecular formula C16H16O4 B8455975 Methanone, [2-hydroxy-4-(3-hydroxypropoxy)phenyl]phenyl- CAS No. 88794-55-2

Methanone, [2-hydroxy-4-(3-hydroxypropoxy)phenyl]phenyl-

Cat. No.: B8455975
CAS No.: 88794-55-2
M. Wt: 272.29 g/mol
InChI Key: AGYGLKOVASZVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanone, [2-hydroxy-4-(3-hydroxypropoxy)phenyl]phenyl- is a useful research compound. Its molecular formula is C16H16O4 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanone, [2-hydroxy-4-(3-hydroxypropoxy)phenyl]phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, [2-hydroxy-4-(3-hydroxypropoxy)phenyl]phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

88794-55-2

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

[2-hydroxy-4-(3-hydroxypropoxy)phenyl]-phenylmethanone

InChI

InChI=1S/C16H16O4/c17-9-4-10-20-13-7-8-14(15(18)11-13)16(19)12-5-2-1-3-6-12/h1-3,5-8,11,17-18H,4,9-10H2

InChI Key

AGYGLKOVASZVOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 250 mL 3-necked round-bottom flask equipped with a magnetic stirrer was charged 20 g (93.5 mmol) of 2,4-dihydroxybenzophenone, 8.8 g (93.5 mmol) of chloropropanol, 100 mg (0.6 mmol) of potassium iodide, 12.92 g (93.5 mmol) of potassium carbonate, and 100 mL of dimethyl sulfoxide. The flask was immersed in an oil bath and the mixture heated at a bath temperature of 125° C. for 14 hours. The mixture was poured into 1.4 L of water and extracted with four 500 mL portions of methylene chloride. The combined organic extracts were washed with five 1200 in L portions of water, followed by two 2 L portions of 0.025% aqueous NaOH, and another 1.2 L portion of water. The organic layer was dried (MgSO4), filtered through Celite, and concentrated, leaving 19.4 g of product as a yellow solid. 1H NMR (CDCl3): δ12.58 (s, 1H, ArOH); 7.60-7.35 (m, 6H, Ar—H); 6.45-6.30 (m, 2H, Ar—H); 4.10 (t, 2H, Ar—O—CH2—); 3.79 (t, 2H, H—O—CH2—); 1.99 (m, 2H, —CH2—CH2—CH2—).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
12.92 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
1.4 L
Type
solvent
Reaction Step Two

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